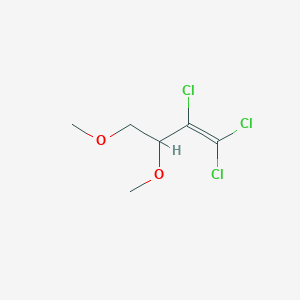
1,1,2-Trichloro-3,4-dimethoxybut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trichloro-3,4-dimethoxybut-1-ene is an organic compound characterized by the presence of three chlorine atoms and two methoxy groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-Trichloro-3,4-dimethoxybut-1-ene typically involves the chlorination of 3,4-dimethoxybut-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this synthesis include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Safety measures are also crucial due to the handling of chlorine gas and other hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: 1,1,2-Trichloro-3,4-dimethoxybut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Formation of hydroxylated derivatives.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of less chlorinated derivatives.
Scientific Research Applications
1,1,2-Trichloro-3,4-dimethoxybut-1-ene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1,2-Trichloro-3,4-dimethoxybut-1-ene involves its interaction with specific molecular targets. The presence of chlorine atoms and methoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through the formation of covalent bonds with target molecules, leading to alterations in their structure and function. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,1,2-Trichloro-3,4-dimethoxybutane: Similar structure but lacks the double bond present in 1,1,2-Trichloro-3,4-dimethoxybut-1-ene.
1,1,2-Trichloro-3,4-dimethoxybut-2-ene: Similar structure but with the double bond located at a different position.
1,1,2-Trichloro-3,4-dimethoxypropane: Similar structure but with a shorter carbon chain.
Uniqueness: this compound is unique due to the specific positioning of its chlorine atoms and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The presence of the double bond also adds to its distinctiveness, providing additional sites for chemical modifications and interactions.
Properties
CAS No. |
61808-88-6 |
|---|---|
Molecular Formula |
C6H9Cl3O2 |
Molecular Weight |
219.5 g/mol |
IUPAC Name |
1,1,2-trichloro-3,4-dimethoxybut-1-ene |
InChI |
InChI=1S/C6H9Cl3O2/c1-10-3-4(11-2)5(7)6(8)9/h4H,3H2,1-2H3 |
InChI Key |
ONHZSLBQJQWTTJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(=C(Cl)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















